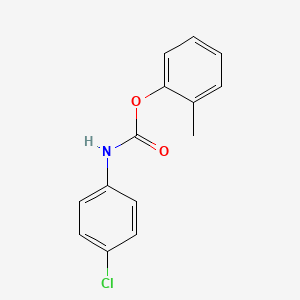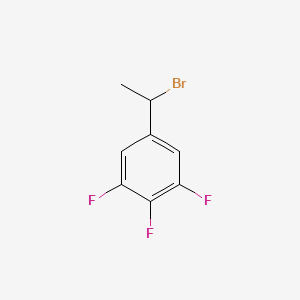![molecular formula C22H24ClN3O4S B1661644 N-[(4-chlorophenyl)methyl]-3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanamide CAS No. 932976-68-6](/img/structure/B1661644.png)
N-[(4-chlorophenyl)methyl]-3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a 4-chlorobenzyl group, a cyclopropylcarbonyl group, and an indole moiety, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorobenzyl intermediate.
Indole sulfonylation: The indole moiety is then introduced through a sulfonylation reaction with an appropriate sulfonyl chloride.
Coupling with beta-alaninamide: Finally, the beta-alaninamide is coupled with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]-3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- N-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide
Uniqueness
N-[(4-chlorophenyl)methyl]-3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the indole moiety, in particular, distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
932976-68-6 |
|---|---|
Molekularformel |
C22H24ClN3O4S |
Molekulargewicht |
462.0 |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanamide |
InChI |
InChI=1S/C22H24ClN3O4S/c23-18-5-1-15(2-6-18)14-24-21(27)9-11-25-31(29,30)19-7-8-20-17(13-19)10-12-26(20)22(28)16-3-4-16/h1-2,5-8,13,16,25H,3-4,9-12,14H2,(H,24,27) |
InChI-Schlüssel |
PWPCHLVQWNROLC-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NCCC(=O)NCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NCCC(=O)NCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one](/img/structure/B1661572.png)


![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B1661575.png)

![2-[(2,6-Dimethylmorpholin-4-YL)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1661581.png)

![5-methyl-N-(3-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B1661583.png)
![2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide](/img/structure/B1661584.png)
